molecular formula C12H10N2 B13884022 2-Methylimidazo[2,1-a]isoquinoline

2-Methylimidazo[2,1-a]isoquinoline

Katalognummer: B13884022
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: HLVMXHHCZFDVAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylimidazo[2,1-a]isoquinoline is a heterocyclic aromatic compound that belongs to the class of imidazoisoquinolines. These compounds are characterized by a fused ring system consisting of an imidazole ring and an isoquinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[2,1-a]isoquinoline can be achieved through various methods. One notable approach involves the I2–DMSO mediated multicomponent convergent synthesis. This method utilizes aryl methyl ketones and isoquinolin-1-amine as starting materials. The reaction proceeds through a triple in situ cross-trapping strategy, efficiently generating multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and a quaternary carbon center .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes, such as the I2–DMSO mediated approach, can be adapted for large-scale production. The use of readily available starting materials and one-pot reactions can enhance the scalability and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the imidazole and isoquinoline rings, which can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated derivatives, oxidized products, and reduced forms of this compound. These products can further undergo transformations, demonstrating the compound’s versatility in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

2-Methylimidazo[2,1-a]isoquinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

2-Methylimidazo[2,1-a]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.

Eigenschaften

Molekularformel

C12H10N2

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-methylimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C12H10N2/c1-9-8-14-7-6-10-4-2-3-5-11(10)12(14)13-9/h2-8H,1H3

InChI-Schlüssel

HLVMXHHCZFDVAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=CC3=CC=CC=C3C2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.